molecular formula C6H4ClN3S B2671302 7-Chloro-2-methylthiazolo[5,4-d]pyrimidine CAS No. 116056-21-4

7-Chloro-2-methylthiazolo[5,4-d]pyrimidine

Cat. No.: B2671302
CAS No.: 116056-21-4
M. Wt: 185.63
InChI Key: DHNBGVDKUJUKJR-UHFFFAOYSA-N
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Description

7-Chloro-2-methylthiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thiazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methylthiazolo[5,4-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methylthiazolo[5,4-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like morpholine and solvents such as acetonitrile.

    Alkylation Reactions: Require alkyl halides and bases like triethylamine in solvents such as acetonitrile.

Major Products Formed

    Substitution Reactions: Yield derivatives with different substituents at the 7th position.

    Alkylation Reactions: Produce alkylthio derivatives with various alkyl groups attached to the sulfur atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-methylthiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 7th position and the methyl group at the 2nd position differentiates it from other thiazolopyrimidine derivatives and contributes to its unique pharmacological profile .

Properties

IUPAC Name

7-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNBGVDKUJUKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116056-21-4
Record name 7-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine
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